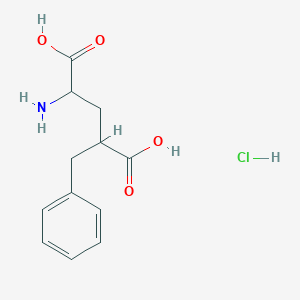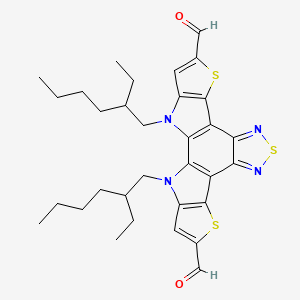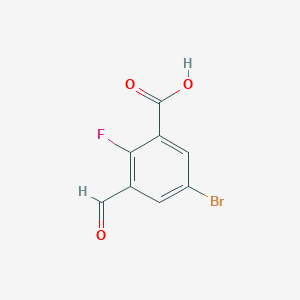![molecular formula C22H26O6 B14780646 (1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)
(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3:2,4-Di-p-methylbenzylidene sorbitol is a chemical compound with the molecular formula C22H26O6. It is a derivative of sorbitol, a sugar alcohol, and is known for its unique structural properties. This compound is widely used as a nucleating agent in the polymer industry to enhance the crystallization process of polymers, thereby improving their mechanical and optical properties .
準備方法
1,3:2,4-Di-p-methylbenzylidene sorbitol can be synthesized through a condensation reaction between sorbitol and p-methylbenzaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzylidene linkage. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
In industrial production, the synthesis of 1,3:2,4-Di-p-methylbenzylidene sorbitol is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of reaction temperature, pH, and reaction time to achieve consistent product quality .
化学反応の分析
1,3:2,4-Di-p-methylbenzylidene sorbitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1,3:2,4-Di-p-methylbenzylidene sorbitol has a wide range of scientific research applications, including:
Pharmaceuticals: The compound is explored for its potential use in drug delivery systems due to its ability to form stable gels and enhance the solubility of poorly soluble drugs.
Food Industry: It is used as an additive in food packaging materials to improve their mechanical strength and transparency.
作用機序
The mechanism of action of 1,3:2,4-Di-p-methylbenzylidene sorbitol primarily involves its ability to self-assemble into a network structure. This self-assembly is driven by the hydrophobic interactions between the benzylidene groups and the hydrophilic interactions of the sorbitol backbone. The compound forms a three-dimensional network that can influence the crystallization behavior of polymers, leading to improved mechanical and optical properties .
類似化合物との比較
1,3:2,4-Di-p-methylbenzylidene sorbitol is often compared with other sorbitol derivatives, such as:
1,32,4-Dibenzylidene sorbitol: Known for its similar nucleating properties but with different solubility and self-assembly characteristics.
1,32,4-Di(3,4-dimethylbenzylidene) sorbitol: Exhibits enhanced thermal stability and is used in high-temperature applications.
1,32,4-Bis(4-methylbenzylidene)sorbitol: Another variant with slightly different crystallization behavior and optical properties.
The uniqueness of 1,3:2,4-Di-p-methylbenzylidene sorbitol lies in its specific balance of hydrophobic and hydrophilic interactions, making it highly effective as a nucleating agent in various polymer systems .
特性
分子式 |
C22H26O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C22H26O6/c1-12-3-7-14(8-4-12)17-19(25)21(27)18(15-9-5-13(2)6-10-15)20(26,16(24)11-23)22(17,21)28/h3-10,16-19,23-28H,11H2,1-2H3/t16?,17?,18?,19?,20-,21-,22-/m0/s1 |
InChIキー |
MJPRYKBMEQUDDW-NNPHVMRHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2C([C@@]3([C@]2([C@@](C3C4=CC=C(C=C4)C)(C(CO)O)O)O)O)O |
正規SMILES |
CC1=CC=C(C=C1)C2C(C3(C2(C(C3C4=CC=C(C=C4)C)(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
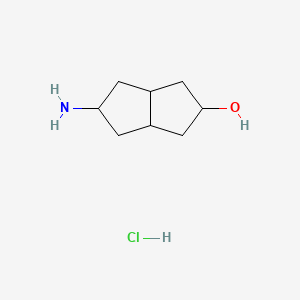
![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B14780586.png)
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14780590.png)
![tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14780606.png)


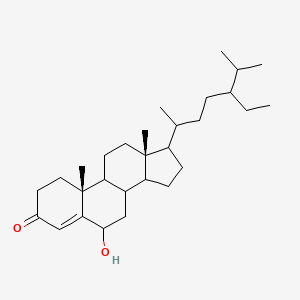
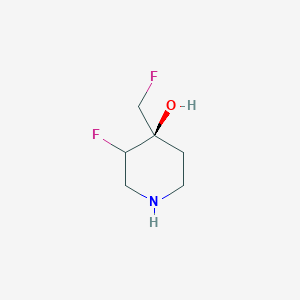
![2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780644.png)
